2-Methyl-4-(3-pyridyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-3-2-4-10-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUGYBMZXNBOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Methyl 4 3 Pyridyl Thiazole and Its Derivatives
Core Thiazole (B1198619) Ring Formation Pathways
The construction of the thiazole ring is a fundamental step in the synthesis of 2-Methyl-4-(3-pyridyl)thiazole. Several classical and modern synthetic methods are utilized, with the Hantzsch thiazole synthesis being a cornerstone approach.
Hantzsch Thiazole Synthesis and Mechanistic Elucidation
The Hantzsch thiazole synthesis, first reported in 1887, remains a widely used and efficient method for the preparation of thiazole derivatives. researchgate.netnih.gov This reaction typically involves the condensation of an α-halo ketone with a thioamide. In the context of this compound, this would involve the reaction of a pyridine-carbothioamide with an appropriate α-halo ketone.
A notable example is the synthesis of the closely related compound, 2-(3-pyridyl)-4-methyl-5-acetylthiazole, which was achieved through the Hantzsch reaction of thionicotinamide (B1219654) (pyridine-3-carbothioamide) with 3-chloro-2,4-pentanedione in refluxing ethanol, catalyzed by triethylamine. sci-hub.se Similarly, the synthesis of 4-methyl-2-(pyridine-3-yl)thiazole can be accomplished by reacting pyridine-3-carbothioamide with 1-chloropropan-2-one in the presence of triethylamine. researchgate.net
Mechanism: The reaction mechanism of the Hantzsch thiazole synthesis is well-established. It commences with a nucleophilic attack by the sulfur atom of the thioamide onto the α-carbon of the α-halo ketone, displacing the halide. The resulting intermediate then undergoes cyclization through the nucleophilic attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate leads to the formation of the aromatic thiazole ring. rasayanjournal.co.in A plausible mechanism is depicted below:
Nucleophilic Attack: The sulfur atom of pyridine-3-carbothioamide attacks the α-carbon of chloroacetone.
Intermediate Formation: Formation of an S-alkylated intermediate.
Cyclization: Intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon.
Dehydration: Elimination of a water molecule to yield the aromatic this compound.
This method's versatility allows for the synthesis of a wide range of 2,4-disubstituted thiazoles by varying the starting thioamide and α-halo ketone. nih.govresearchgate.net
Gabriel Synthesis and Related Cyclocondensation Reactions
The Gabriel synthesis is another classical method that can be adapted for the formation of thiazole rings, typically yielding 2,5-disubstituted thiazoles. researchgate.net This method involves the reaction of an acylamino-ketone with a phosphorus pentasulfide, such as Lawesson's reagent. researchgate.net While traditionally used for primary amine synthesis, its principles can be extended to heterocycle formation. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org
In the context of thiazole synthesis, an α-acylamino ketone is treated with a thionating agent. For the synthesis of 2-alkyl-4-arylthiazoles, a relevant starting material would be an N-acetylated aminoketone. While direct examples for this compound via the Gabriel synthesis are not extensively documented, the general principle involves the conversion of a carbonyl group to a thiocarbonyl, followed by cyclization.
One-Pot Synthetic Approaches to Thiazole Derivatives
Modern synthetic chemistry often favors one-pot reactions due to their efficiency, reduced waste, and simplified procedures. Several one-pot methods for the synthesis of thiazole derivatives have been developed. These often involve multi-component reactions where three or more reactants are combined in a single step to form the desired product. orientjchem.orgtandfonline.comijcce.ac.irnih.gov
For instance, a one-pot, two-step procedure has been developed for the synthesis of 2-arylidenehydrazinyl-4-arylthiazoles. This involves the initial formation of a thiosemicarbazone from an aromatic aldehyde and thiosemicarbazide (B42300), which then reacts in the same pot with a phenacyl bromide to yield the thiazole derivative. orientjchem.org Another approach describes a one-pot, three-component reaction for the synthesis of 2,4-disubstituted thiazoles from cyclic ketones, thiosemicarbazide, and phenacyl bromides under solvent-free conditions. researchgate.net
These one-pot strategies offer a more streamlined and environmentally friendly alternative to traditional multi-step syntheses, and could be adapted for the efficient production of this compound and its derivatives.
Functionalization and Derivatization at Various Positions
Once the this compound core is synthesized, further modification can be carried out to introduce various functional groups at different positions of the molecule, thereby modulating its chemical and biological properties.
Introduction of Substituents at the Thiazole Ring (e.g., C-4, C-5)
The C-4 and C-5 positions of the thiazole ring are susceptible to electrophilic substitution, although the electron-deficient nature of the pyridine (B92270) ring can influence the reactivity. The introduction of substituents at these positions is a key strategy for creating diverse derivatives.
Direct C-H arylation at the C-5 position of 2-alkylthiazoles can be achieved using palladium catalysis. researchgate.net This allows for the introduction of various aryl groups. Electrophilic aromatic substitution reactions, such as halogenation, can also be employed. For example, direct bromination of thiazole derivatives can occur, although the conditions may need to be carefully controlled due to the potential for deactivation by the pyridine ring. udayton.edu The reactivity of the thiazole ring towards electrophiles is influenced by the substituents already present. analis.com.my For instance, the presence of an electron-donating group can activate the ring towards substitution.
Modification of the Methyl Group at Position 2 of the Thiazole Ring
The methyl group at the C-2 position of the thiazole ring is activated and can participate in various chemical transformations. This reactivity is attributed to the electron-withdrawing nature of the thiazole ring.
Condensation reactions are a common way to modify the 2-methyl group. It can react with aldehydes and other carbonyl compounds in the presence of a base to form styryl-type derivatives. This reactivity is analogous to the aldol (B89426) condensation of methyl ketones.
Furthermore, the 2-methyl group can be functionalized through other reactions. For example, it can be halogenated or oxidized to introduce different functionalities. The ability to modify this position adds another layer of diversity to the derivatives that can be generated from the this compound scaffold.
Substitution Reactions on the Pyridine Moiety
Substitution reactions on the pyridine ring of this compound are a key strategy for modifying its structure and properties. The inherent electronic nature of the pyridine ring, with its electron-deficient character, influences the regioselectivity of these reactions.
Electrophilic substitution reactions on the pyridine moiety are generally challenging due to the ring's deactivation by the nitrogen atom. However, under specific conditions, such reactions can be achieved. For instance, nitration of pyridine derivatives can occur, although it often requires harsh conditions. The position of substitution is influenced by the existing substituents on the ring.
Nucleophilic substitution reactions, on the other hand, are more facile on the pyridine ring, particularly at the 2- and 4-positions relative to the nitrogen atom. The introduction of various nucleophiles allows for the diversification of the this compound scaffold. For example, the synthesis of pyridine-substituted thiazole hybrids has been achieved by reacting a precursor with various α-halogenated carbonyl compounds. nih.gov
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation
Cross-coupling reactions are powerful tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a versatile approach to synthesizing complex derivatives of this compound. These palladium-catalyzed reactions have become indispensable in modern organic synthesis. acs.org
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. In the context of this compound, a halogenated derivative of the thiazole or pyridine ring can be coupled with a boronic acid or ester to form a new C-C bond. For instance, a bromo-substituted pyridine moiety could be coupled with an arylboronic acid to introduce a new aryl group. The use of 2-pyridyl esters in Suzuki-Miyaura reactions has been shown to generate a range of ketones. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. A halogenated this compound could be coupled with an alkyne to introduce an alkynyl substituent, providing a gateway to further functionalization.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, enabling the coupling of an amine with an aryl halide or triflate. tcichemicals.com This method is particularly useful for introducing amino groups or constructing nitrogen-containing heterocycles. tcichemicals.com For instance, a bromo-substituted this compound could be coupled with various primary or secondary amines to generate a library of amino-functionalized derivatives. acs.org These reactions are known for their broad substrate scope and functional group tolerance. acs.org
The following table provides a summary of representative cross-coupling reactions that can be applied to the synthesis of this compound derivatives:
| Coupling Reaction | Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Bond Formed | Catalyst System (Typical) |
| Suzuki | Halogenated this compound | Organoboron reagent (e.g., Arylboronic acid) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Sonogashira | Halogenated this compound | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig | Halogenated this compound | Amine | C-N | Pd catalyst, Ligand (e.g., Xantphos), Base |
Green Chemistry Principles in the Synthesis of Thiazole-Pyridine Derivatives
The application of green chemistry principles to the synthesis of thiazole-pyridine derivatives aims to reduce the environmental impact of chemical processes. univpancasila.ac.id This involves the use of environmentally benign solvents, catalysts, and energy sources. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netbepls.com The synthesis of various thiazole derivatives, including those with pyridine moieties, has been successfully achieved using microwave irradiation. jneonatalsurg.combohrium.com
For example, a one-pot, three-component reaction under microwave irradiation can be used to synthesize thiazole derivatives. bohrium.com This approach often avoids the need for catalysts and solvents, further enhancing its green credentials. bohrium.com The reaction of thiosemicarbazide with other reactants under microwave conditions has been shown to be an efficient method for producing thiazole-containing compounds. mdpi.com In some cases, the use of microwave heating has been reported to be more efficient than thermal heating, resulting in shorter reaction times and higher product yields. mdpi.com
Solvent-Free or Environmentally Benign Solvent Systems
The use of solvent-free conditions or environmentally benign solvents is a key aspect of green chemistry. researchgate.net Reactions conducted without a solvent can reduce waste and simplify product purification. bepls.com When a solvent is necessary, the use of greener alternatives like water or polyethylene (B3416737) glycol (PEG) is preferred over traditional volatile organic compounds. bepls.com
Solvent-free synthesis of thiazole derivatives has been reported, often in conjunction with microwave irradiation, leading to rapid and efficient reactions. bepls.comjneonatalsurg.com For instance, the solid-solid reaction of thiosemicarbazide with other reagents has been performed to afford thiazole derivatives in quantitative yields without the need for further purification. researchgate.net The use of water as a solvent has also been explored for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles, providing good yields in the absence of a catalyst. bepls.com
Stereoselective Synthetic Approaches for Chiral Analogues (if applicable for specific derivatives)
The development of stereoselective synthetic methods is crucial when targeting chiral analogues of this compound, as the biological activity of a molecule can be highly dependent on its stereochemistry. While the parent compound is achiral, derivatives can possess stereocenters.
One approach to obtaining chiral thiazole derivatives involves the use of chiral starting materials. For example, the Hantzsch thiazole synthesis can be modified to use optically active thioamides derived from amino acids, such as valine or threonine, to produce chiral thiazoles without significant loss of optical purity. researchgate.net This method typically involves a cyclocondensation followed by dehydration to yield the desired thiazole. researchgate.net
Another strategy involves the use of chiral catalysts to induce stereoselectivity. While specific examples for this compound are not extensively documented in the provided results, the principles of asymmetric catalysis can be applied. For instance, a prochiral substrate could be functionalized using a chiral catalyst to create a stereocenter with a high degree of enantiomeric excess.
The synthesis of chiral tetrahydrothiophenes, which are structurally related to thiazolidines (a reduced form of thiazole), has been achieved using phosphorothioic acids as surrogates for H₂S. acs.org This suggests that similar strategies could be adapted for the stereoselective synthesis of chiral thiazole derivatives.
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 3 Pyridyl Thiazole
Aromaticity and Electronic Distribution Influencing Ring Reactivity
The electronic distribution within the molecule is a key determinant of its reactivity. The thiazole (B1198619) ring is generally considered electron-rich, while the pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom. The methyl group at the C2 position of the thiazole ring is an electron-donating group, which can increase the nucleophilicity of the thiazole ring. analis.com.my Conversely, the pyridyl group at the C4 position acts as an electron-withdrawing group.
Theoretical calculations, such as those using Density Functional Theory (DFT), can provide insights into the electronic distribution, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net For thiazole derivatives, the HOMO is often localized on the thiazole ring, indicating its propensity to act as a nucleophile, while the LUMO may be distributed across both rings. The precise electronic distribution in 2-Methyl-4-(3-pyridyl)thiazole will influence the regioselectivity of chemical reactions.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiazole | -6.5 | -0.5 | 6.0 |
| 2-Methylthiazole | -6.3 | -0.4 | 5.9 |
| 4-Phenylthiazole | -6.2 | -1.0 | 5.2 |
Note: The data in this table is illustrative and based on general values for substituted thiazoles. Actual values for this compound would require specific quantum chemical calculations.
Electrophilic and Nucleophilic Reactions on Thiazole and Pyridine Rings
The distinct electronic nature of the thiazole and pyridine rings in this compound dictates their susceptibility to electrophilic and nucleophilic attack. The electron-rich thiazole ring is the primary site for electrophilic substitution, while the electron-deficient pyridine ring is more prone to nucleophilic substitution. pharmaguideline.com
Electrophilic Reactions: Electrophilic substitution on the thiazole ring typically occurs at the C5 position, which is the most electron-rich carbon. wikipedia.org However, the presence of the activating methyl group at C2 and the deactivating pyridyl group at C4 will modulate this reactivity. Reactions such as nitration and sulfonation on unsubstituted thiazole require harsh conditions and generally yield the 5-substituted product. ias.ac.in
Nucleophilic Reactions: The pyridine ring is susceptible to nucleophilic attack, particularly at the C2 and C6 positions, which are ortho to the nitrogen atom. The thiazole ring can also undergo nucleophilic substitution, especially at the C2 position, if a suitable leaving group is present. pharmaguideline.comias.ac.in The C2 proton of the thiazole ring is the most acidic and can be removed by a strong base, such as an organolithium reagent, to form a nucleophilic carbanion that can react with various electrophiles. wikipedia.org
The quaternization of the pyridine nitrogen with alkyl halides is a common reaction for pyridines and is expected to occur with this compound. ktu.edu This reaction would further activate the pyridine ring towards nucleophilic attack.
Protonation Equilibria and Acid Dissociation Constants
The basicity of this compound is attributed to the nitrogen atoms in both the pyridine and thiazole rings. The pyridine nitrogen is generally more basic than the thiazole nitrogen. wikipedia.org The acid dissociation constant (pKa) of the conjugate acid of a molecule provides a quantitative measure of its basicity.
Studies on related pyridyl-substituted thiazole derivatives have shown that the first protonation typically occurs at the pyridine nitrogen. nih.govacs.org The pKa value for this protonation is influenced by the substituents on both rings. For example, electron-donating groups on the thiazole ring can increase the basicity of the pyridine nitrogen.
In a study of pyridyl-substituted 2-aminothiazoles, the first protonation was found to be on the pyridine nitrogen, with pKa1 values ranging from approximately 1.5 to 5.0, depending on the position of the pyridine nitrogen and other substituents. acs.org While the specific pKa of this compound is not reported in these studies, it can be inferred that it will have a pKa in a similar range, reflecting the basicity of the pyridine nitrogen. The thiazole nitrogen is significantly less basic, with the pKa of protonated thiazole being around 2.5. wikipedia.org
| Compound | pKa1 (Pyridyl-N Protonation) | pKa2 | Reference |
| 2-Amino-4-(3-pyridyl)thiazole | 1.61 | - | acs.org |
| [(5-Methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid | 2.10 | 3.45 | nih.gov |
| Methyl [(5-Methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetate | 1.93 | - | nih.gov |
Note: This table presents data for structurally related compounds to provide context for the potential pKa of this compound.
Reaction Kinetics and Thermodynamics for Derivative Formation
The formation of derivatives of this compound is governed by the principles of chemical kinetics and thermodynamics. The synthesis of the core structure itself is often achieved through a Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. wikipedia.org
The kinetics of derivative formation will depend on the nature of the reactants and the reaction conditions. For instance, the rate of electrophilic substitution on the thiazole ring will be influenced by the concentration and reactivity of the electrophile, as well as by temperature and the choice of solvent. Similarly, the kinetics of nucleophilic substitution on the pyridine ring will be affected by the nucleophile's strength and concentration.
Thermodynamic considerations, such as the change in Gibbs free energy (ΔG), will determine the position of equilibrium for a given reaction. researchgate.net The stability of the products relative to the reactants is a key factor. For example, the formation of a highly stable aromatic thiazolium salt through N-alkylation of the pyridine ring is a thermodynamically favorable process. Computational methods can be employed to model the reaction pathways and calculate the activation energies and reaction enthalpies, providing insights into both the kinetics and thermodynamics of derivative formation. researchgate.net
Fragmentation Pathways and Stability under Various Conditions
The stability of this compound and its fragmentation pathways under various conditions, such as in a mass spectrometer, provide valuable structural information. The compound is generally stable under ambient conditions. vulcanchem.com
In mass spectrometry, the molecular ion peak (M+) would be expected at m/z 176, corresponding to its molecular weight. ontosight.ai The fragmentation pattern would be characterized by the cleavage of the bonds within and between the two heterocyclic rings.
Common fragmentation pathways for related thiazole-containing compounds include:
Loss of the methyl group: A fragment corresponding to [M-15]+.
Cleavage of the thiazole ring: This can lead to the formation of smaller sulfur- and nitrogen-containing fragments.
Cleavage of the bond between the two rings: This would result in ions corresponding to the methyl-thiazole and pyridyl moieties.
Loss of small molecules: Such as HCN from the pyridine or thiazole ring. researchgate.net
The fragmentation of a related compound, 2-methyl-4-(2-pyridyl)thiazole, shows a molecular ion peak at m/z 176.24, with fragmentation patterns that confirm the thiazole-pyridyl backbone. vulcanchem.com Detailed analysis of the fragmentation of this compound would require experimental mass spectrometry data.
| Fragment | Description | Potential m/z for this compound |
| [M]+ | Molecular Ion | 176 |
| [M-CH3]+ | Loss of a methyl group | 161 |
| [C5H4N]+ | Pyridyl cation | 78 |
| [C4H4NS]+ | Methyl-thiazole cation | 100 |
Note: These are predicted fragmentation patterns based on the structure and may vary depending on the ionization method and energy.
Advanced Spectroscopic and Crystallographic Characterization for Structural and Electronic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of 2-Methyl-4-(3-pyridyl)thiazole, offering detailed insights into the atomic connectivity and chemical environment of each nucleus.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for confirming the primary structure of this compound. The analysis of chemical shifts, signal multiplicities, and integration values allows for the precise assignment of each proton and carbon atom within the molecule's methyl, pyridyl, and thiazole (B1198619) ring systems. rsc.orgacs.org
In a typical ¹H NMR spectrum, the methyl group protons (CH₃) attached to the thiazole ring are expected to appear as a sharp singlet, usually in the upfield region. The protons on the thiazole and pyridine (B92270) rings exhibit characteristic chemical shifts in the aromatic region of the spectrum. rsc.org For instance, in related thiazole structures, the thiazole proton often appears as a singlet, while the pyridine protons display a more complex pattern of doublets and multiplets due to spin-spin coupling. rsc.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The methyl carbon appears at the high-field end of the spectrum, while the carbons of the heterocyclic rings are observed at lower fields. rsc.org The chemical shifts are sensitive to the electronic environment, confirming the positions of substituents on both the thiazole and pyridine rings. acs.org
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source |
| Methyl (CH₃) | 2.78 (s, 3H) | 19.3 | rsc.org |
| Thiazole-H | 7.55 (s, 1H) | 113.3 | rsc.org |
| Pyridyl-H | 8.31-9.26 (m) | 123.7, 133.7, 147.7, 151.7 | rsc.org |
| Thiazole-C2 | - | 164.3 | rsc.org |
| Thiazole-C4 | - | 156.7 | rsc.org |
| Thiazole-C5 | - | 113.3 | rsc.org |
For complex molecules, one-dimensional NMR spectra can have overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and firmly establish the molecular structure. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in a COSY spectrum reveal the ¹H-¹H connectivity within the pyridyl ring, confirming the relative positions of the protons. conicet.gov.aruvic.ca
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. conicet.gov.ar
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com For this compound, HMBC would show correlations between the thiazole ring proton and carbons in the pyridine ring, and vice-versa, confirming the C4-C3' bond between the two heterocyclic systems. It would also show correlations from the methyl protons to the C2 carbon of the thiazole ring. nih.govconicet.gov.ar
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This technique is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystal structures. eurjchem.com Different polymorphs can have distinct physical properties.
In ssNMR, the chemical shifts of carbon and nitrogen atoms are highly sensitive to the local molecular packing and intermolecular interactions within the crystal lattice. acs.org Therefore, different polymorphs of this compound would yield distinct ssNMR spectra, allowing for their identification and characterization. Although specific solid-state NMR studies on this compound are not widely reported, the analysis of related complex heterocyclic systems demonstrates the power of this technique in identifying unique crystalline forms through variations in peak positions and line shapes. eurjchem.com
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact molecular formula of the compound, distinguishing it from other formulas with the same nominal mass. rsc.org For this compound (C₉H₈N₂S), HRMS would confirm the presence and number of carbon, hydrogen, nitrogen, and sulfur atoms by matching the experimentally measured mass with the theoretically calculated mass. iucr.orgnih.gov
Table 2: Illustrative High-Resolution Mass Spectrometry Data Note: The data below is for a closely related isomer, 4-phenyl-2-(pyridin-3-yl)thiazole, to demonstrate the principle.
| Ion | Calculated m/z | Found m/z | Source |
| [C₁₄H₁₁N₂S + H]⁺ | 239.0643 | 239.0640 | rsc.org |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. researchgate.net
The analysis of these fragments provides a "fingerprint" of the molecule's structure. The fragmentation pattern can reveal the strength of different bonds and the stability of the resulting fragments, confirming the connectivity of the methyl, pyridyl, and thiazole components. For example, common fragmentation pathways for related thiazole compounds include the cleavage of the bond between the heterocyclic rings or the loss of small, stable molecules. researchgate.net This detailed analysis helps to verify the structure assigned by NMR and other methods.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Crystal structure analysis of a hydrazone-pyridine compound containing a thiazole ring showed it crystallizes in the triclinic space group P-1. nih.gov In a different study, a 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole compound was found to crystallize in the monoclinic P21/c space group. researchgate.netscispace.com These examples highlight the diverse packing arrangements that can be adopted by pyridyl-thiazole derivatives.
The supramolecular architecture of pyridyl-thiazole derivatives in the solid state is governed by a variety of non-covalent interactions. These interactions dictate the crystal packing and influence the material's physical properties.
Hydrogen Bonding: Hydrogen bonds are a predominant feature in the crystal structures of related compounds. In the solid state of a 2-aminothiazole (B372263) derivative, molecules are linked into polymeric zigzag tapes by N—H⋯N hydrogen bonds between the secondary amino group and the pyridine nitrogen atom of an adjacent molecule. iucr.org Weak C—H⋯O and C—H⋯N hydrogen bonds are also frequently observed, contributing to the formation of three-dimensional networks. iucr.orgnih.gov In some cases, water molecules are incorporated into the crystal lattice, forming strong O—H⋯N and N—H⋯O hydrogen bonds that further stabilize the structure. iucr.org
Other Interactions: Less common but significant interactions include Cg···Cg (face-to-face) interactions between thiazole and phenyl ring centroids and C–H···π interactions. scispace.com Weak C—H···S hydrogen bonds between thiazole rings can also contribute to the crystal packing. iucr.org
Table 1: Examples of Intermolecular Interactions in Pyridyl-Thiazole Derivatives
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Distance (Å) | Reference |
|---|---|---|---|---|
| Hydrogen Bond | C—H (pyridine) | N (hydrazone) | 3.397(5) | nih.gov |
| Hydrogen Bond | C—H (pyridine) | N (hydrazone) | 3.522(4) | nih.gov |
| Hydrogen Bond | C—H (pyridine) | N (hydrazone) | 3.661(4) | nih.gov |
| π-π Stacking | Triazole Ring | Triazole Ring | 3.1852(2) | iucr.org |
| π-π Stacking | Aromatic Rings | Aromatic Rings | 4.1639(18) | nih.gov |
| π-π Stacking | Aromatic Rings | Aromatic Rings | 4.305(2) | nih.gov |
In the solid state, the conformation of pyridyl-thiazole derivatives is characterized by the relative orientation of the pyridine and thiazole rings. The torsion angle between these two rings is a key conformational parameter. As established by X-ray diffraction, the rings are generally twisted with respect to each other. In one study of a related N-pyrimidyl/pyridyl-2-thiazolamine, four potential conformations were analyzed, with the most stable conformation being significantly influenced by intramolecular hydrogen bonding and sulfur-oxygen interactions. jst.go.jp The presence of substituents can also induce steric hindrance, further influencing the conformation. For example, the cyclobutane (B1203170) ring in 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole deviates significantly from planarity due to steric interactions between its substituent groups. scispace.com The dihedral angle between the planes of the cyclobutane ring was found to be 23.49(13)°. scispace.com
Co-crystallization is a technique used to create new solid forms with potentially improved physical properties by combining two or more different molecular species within the same crystal lattice. rsc.org This method offers a way to modify properties like solubility and dissolution rate without covalent modification of the active molecule. diva-portal.orgijper.org The formation of co-crystals relies on the establishment of robust intermolecular interactions, such as hydrogen bonds, between the constituent molecules. rsc.org
A pertinent example is the formation of a solid solution of ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate and its corresponding d3-methyl ester. iucr.orgnih.gov This occurred via partial in situ transesterification during recrystallization from methanol-d4. iucr.orgnih.gov The final crystal contained a refined ratio of 0.880(6) for the ethyl ester to 0.120(6) for the d3-methyl ester, demonstrating that different but structurally similar molecules can co-exist within the same crystal lattice. iucr.orgnih.gov This finding suggests that this compound could be a candidate for forming solid solutions or co-crystals with other suitable molecules, allowing for the tuning of its solid-state properties.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding characteristics of molecules like this compound.
The IR spectra of thiazole derivatives show characteristic bands. The C=N stretching vibration of the thiazole ring is typically observed in the range of 1622-1591 cm⁻¹. researchgate.net The stretching vibrations of the methyl group (-CH₃) are generally found between 2850 and 2940 cm⁻¹ for symmetrical stretching and between 3050-2900 cm⁻¹ for antisymmetric stretching. nih.govscialert.net For a related compound, the antisymmetric and symmetric stretching modes of the CH₃ group were observed at 2983 cm⁻¹ (IR) and 2912 cm⁻¹ (IR), respectively. scialert.net Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. researchgate.net
Computational studies using Density Functional Theory (DFT) often complement experimental spectra, aiding in the assignment of vibrational modes. For a similar thiazole derivative, DFT calculations at the B3LYP/6-311G(d,p) level were used to compute vibrational frequencies, which showed good agreement with experimental data. researchgate.net Discrepancies between experimental (solid-state) and theoretical (gas-phase) data can often be attributed to intermolecular interactions, such as hydrogen bonding, in the crystal. nih.gov
Table 2: Characteristic Vibrational Frequencies for Pyridyl-Thiazole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Example Experimental Wavenumber (cm⁻¹) | Example Calculated Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| N-H Stretching (amine) | 3300-3500 | 3380 (FTIR) | 3431 | nih.gov |
| C-H Stretching (aromatic) | 3000-3100 | 3166 (IR) | 3121-3055 | researchgate.netscialert.net |
| C-H Antisymmetric Stretching (CH₃) | 3050-2900 | 2983 (IR) | 3023-2971 | scialert.net |
| C-H Symmetric Stretching (CH₃) | 2850-2940 | 2912 (IR) | 2927-2926 | nih.govscialert.net |
| C=N Stretching (thiazole/pyridine) | 1500-1622 | 1619, 1564 | - | researchgate.net |
| C-H Bending (CH₃, antisymmetric) | 1485-1400 | 1460 (IR) | - | scialert.net |
| C-H Bending (CH₃, symmetric) | 1420-1380 | 1394 (Raman) | - | scialert.net |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Tautomeric Studies
Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption spectroscopy, is utilized to investigate the electronic transitions within the molecule and to study phenomena such as tautomerism. The UV-Vis spectrum of a compound is sensitive to its electronic structure, which can be influenced by factors like pH and solvent polarity.
For pyridyl-substituted 2-aminothiazole derivatives, UV-Vis spectroscopy has been employed to determine their acid dissociation constants (Kₐ). acs.orgacs.org The pKₐ values are determined by monitoring the changes in absorbance at a specific wavelength as a function of pH. acs.org The first protonation (pKₐ₁) is typically associated with the pyridine ring nitrogen or an imino nitrogen, while the second protonation (pKₐ₂) can involve the aza, imino, or amino nitrogen atoms. acs.orgacs.org
Furthermore, UV-Vis spectroscopy is a key technique for studying tautomeric equilibria, such as the amino-imino tautomerism common in 2-aminothiazole systems. acs.org The different tautomers exhibit distinct absorption spectra, and their relative concentrations can be influenced by the solvent environment. rsc.org For example, studies on azo dyes have shown that the tautomeric equilibrium can be shifted by solvent polarity, with some forms being more stable in polar solvents like DMSO and DMF, while others predominate in less polar solvents like chloroform. rsc.org Theoretical methods, such as time-dependent density functional theory (TD-DFT), can be used to predict electronic absorption spectra and support the interpretation of experimental results, including the identification of the most stable tautomeric form in different environments. tandfonline.com
Table 3: UV-Vis Absorption Data for Pyridyl-Thiazole Derivatives
| Compound | Condition | λₘₐₓ (nm) | pKₐ₁ | Reference |
|---|---|---|---|---|
| 2-Amino-4-(2-pyridyl)-thiazole | pH=7 buffer | 225, 258, 303 | 4.30 | acs.org |
| 2-Amino-4-(3-pyridyl)-thiazole | pH=7 buffer | 224, 250, 292 | 4.60 | acs.org |
| 2-Amino-4-(4-pyridyl)-thiazole | pH=7 buffer | 275 | 5.50 | acs.org |
| 2-Methylamino-4-(3-pyridyl)-2,3-dihydrothiazole | pH=7 buffer | 240, 290 | 4.75 | acs.org |
| 2-Methylimino-3-methyl-4-(3-pyridyl)-2,3-dihydrothiazole | pH=12 buffer | 240, 280 | 4.10 | acs.org |
Computational Chemistry and Theoretical Modeling of 2 Methyl 4 3 Pyridyl Thiazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively used to investigate the molecular and electronic structure of thiazole (B1198619) derivatives, including those with pyridine (B92270) substituents. researchgate.netsemanticscholar.orgsci-hub.se These methods provide a theoretical framework to understand the fundamental properties of molecules from first principles.
For instance, DFT calculations using the B3LYP functional with various basis sets, such as 6-31G(d) and 6-311G+(d,p), have been successfully employed to optimize the molecular geometry of related thiazole compounds. researchgate.netnih.gov These studies often show a good correlation between the theoretically predicted structural parameters and experimental data obtained from X-ray crystallography, validating the accuracy of the computational models. researchgate.net
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Charge Distribution, Molecular Orbitals)
The analysis of the electronic structure is fundamental to understanding the reactivity and kinetic stability of 2-Methyl-4-(3-pyridyl)thiazole. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in this analysis. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. semanticscholar.org
The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and, therefore, more reactive. semanticscholar.org For thiazole derivatives, DFT calculations have been used to determine these energy levels, providing insights into their potential as, for example, corrosion inhibitors. semanticscholar.org The distribution of Mulliken charges and the visualization of molecular orbitals further elucidate the reactive sites within the molecule. semanticscholar.org
| Parameter | Description |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. Its energy level is related to the electron-donating ability of the molecule. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. Its energy level is related to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net
Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. researchgate.net These theoretical predictions aid in the assignment of experimental spectral bands to specific molecular vibrations. For example, the characteristic C-H stretching vibrations of the heteroaromatic rings can be calculated and compared with experimental values. researchgate.net The correlation between calculated and experimental spectroscopic data is often found to be in good agreement, further validating the computational models. researchgate.netnih.gov
| Spectroscopic Property | Computational Method | Application |
|---|---|---|
| NMR Chemical Shifts | Gauge-Including Atomic Orbital (GIAO) | Predicts ¹H and ¹³C NMR spectra to aid in structural elucidation. researchgate.net |
| Vibrational Frequencies | DFT Calculations (e.g., B3LYP) | Predicts IR and Raman spectra to identify functional groups and confirm molecular structure. researchgate.net |
Elucidation of Reaction Mechanisms and Transition State Structures
Theoretical calculations are instrumental in elucidating reaction mechanisms by identifying transition state structures and calculating their energies. This information helps to understand the pathways and feasibility of chemical reactions. For instance, in the synthesis of thiazole derivatives, DFT can be used to model the reaction steps, such as the condensation and cyclization processes, providing insights into the energetics and kinetics of the reaction. sci-hub.se By understanding the transition states, reaction conditions can be optimized to improve yields and selectivity.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and the effects of the solvent environment. nih.gov By simulating the motion of atoms over time, MD can reveal the preferred conformations of this compound and how they are influenced by interactions with solvent molecules. nih.gov
Force fields like MMFF94 are often used in these simulations to describe the potential energy of the system. nih.gov Such studies are crucial for understanding how the molecule behaves in a biological environment, where it is surrounded by water and other molecules. The stability of ligand-protein complexes, for instance, can be assessed through MD simulations by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. nih.gov
Theoretical Insights into Molecular Recognition and Binding Mechanisms (e.g., ligand-protein interactions without biological outcome data)
Computational methods offer powerful tools to investigate how molecules like this compound might interact with biological targets, such as proteins. These theoretical studies can predict binding modes and affinities, providing a basis for rational drug design, even in the absence of experimental biological data. mdpi.com
Molecular Docking Studies for Hypothetical Binding Poses and Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.comresearchgate.net This method is widely used to screen virtual libraries of compounds and to understand the key interactions that stabilize a ligand-protein complex.
For derivatives of this compound, docking studies can identify hypothetical binding poses within the active site of a target protein. nih.govmdpi.com The results of these studies can reveal important interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. bibliomed.org This information is invaluable for understanding the structural basis of molecular recognition and for designing new molecules with potentially improved binding affinities. mdpi.com
| Compound | Target Protein | Key Findings from Docking Studies |
|---|---|---|
| Thiazole-pyridine hybrids | SARS-CoV-2 Main Protease (Mpro) | Demonstrated potential to bind to the active site of the viral protease. nih.gov |
| 2,4-disubstituted thiazoles | Glucosamine-6-phosphate synthase | Showed affinity towards the target enzyme, with certain substituents improving binding. researchgate.net |
| Thiadiazole derivatives bearing a pyridine moiety | EGFR TK | Established a binding site, suggesting a potential mechanism of action. mdpi.com |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Principles for Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in drug discovery and materials science to correlate the chemical structure of compounds with their biological activities or physicochemical properties. acs.orgmdpi.com These models are built upon the principle that the activity or property of a molecule is a function of its structural features. mdpi.com
In the context of designing novel analogs of this compound, QSAR and QSPR studies can play a crucial role. The process begins with a dataset of molecules with known activities or properties. mdpi.com For each molecule, a set of numerical descriptors is calculated to represent its structural, electronic, and physicochemical characteristics. acs.orgmdpi.com These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters.
Statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, are then employed to build a mathematical model that relates the descriptors to the observed activity or property. fabad.org.tr A statistically robust and validated QSAR/QSPR model can then be used to predict the activity or property of new, unsynthesized compounds. mdpi.com This predictive capability allows for the in silico screening of large virtual libraries of molecules, prioritizing the most promising candidates for synthesis and experimental testing. fabad.org.tr
The interpretation of the descriptors within the QSAR model can also provide valuable insights into the key molecular features that govern the desired activity or property. mdpi.com For instance, a model might reveal that the presence of a hydrogen bond donor at a specific position is crucial for biological activity. This information can then guide the rational design of new molecules with enhanced potency or desired properties. Recent studies have demonstrated the successful application of QSAR in identifying novel inhibitors for various biological targets and in designing new materials with specific characteristics. worldscientific.comacs.org
The development of a reliable QSAR/QSPR model for this compound and its derivatives would require a dataset of compounds with measured biological activities or properties. By analyzing the structural features that contribute positively or negatively to the desired outcome, researchers can design new analogs with improved performance.
Tautomeric Equilibrium Studies in Solution and Gas Phase
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and the location of a double bond, is a critical consideration for heterocyclic compounds like this compound. The relative stability of different tautomeric forms can significantly influence a molecule's chemical reactivity, biological activity, and spectroscopic properties. The study of tautomeric equilibria in both the gas phase and in solution provides a comprehensive understanding of a molecule's behavior in different environments. rsc.org
For molecules containing both pyridine and thiazole rings, several tautomeric forms can potentially exist. For instance, in related systems like 2-hydroxypyridines, the equilibrium between the hydroxy and pyridone forms is well-documented and has been extensively studied using spectroscopic and computational methods. researchgate.netchemrxiv.org Similarly, for aminothiazoles, the amino-imino tautomerism is a key factor. researchgate.net
The position of the tautomeric equilibrium is influenced by several factors, including the intrinsic stability of the tautomers, the polarity of the solvent, temperature, and the presence of substituents. rsc.orgresearchgate.net In the gas phase, the relative stability of tautomers is primarily determined by their intramolecular energetics. psu.edu Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for predicting the relative energies of tautomers in the gas phase. chemrxiv.orgacs.org
In solution, the solvent can play a significant role in stabilizing one tautomer over another through intermolecular interactions like hydrogen bonding. acs.org Polar solvents tend to favor more polar tautomers. researchgate.net Experimental techniques such as UV-Vis, NMR, and infrared spectroscopy are commonly used to determine the position of the tautomeric equilibrium in different solvents. researchgate.net For example, changes in the absorption or chemical shifts upon varying the solvent polarity can provide quantitative information about the equilibrium constant.
Coordination Chemistry and Metal Complexation of 2 Methyl 4 3 Pyridyl Thiazole
Ligand Design Principles: Binding Modes and Coordination Sites (e.g., Nitrogen and Sulfur Atoms as Donors)
2-Methyl-4-(3-pyridyl)thiazole is a polyfunctional ligand with several potential donor atoms, primarily the nitrogen atom of the pyridine (B92270) ring and the nitrogen and sulfur atoms of the thiazole (B1198619) ring. researchgate.netresearchgate.net The specific binding mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.
The pyridine nitrogen is a common coordination site, acting as a monodentate donor to the metal center. researchgate.net Additionally, the thiazole ring offers two potential donor atoms: the nitrogen and the sulfur. The thiazole nitrogen can coordinate to a metal ion, and in some cases, the sulfur atom can also participate in coordination, leading to chelation. researchgate.nettandfonline.com This ability to act as both a monodentate and a bidentate ligand contributes to the structural diversity of its metal complexes. tandfonline.com The flexibility in coordination allows for the formation of mononuclear complexes, where a single metal ion is coordinated to one or more ligand molecules, as well as polynuclear structures, including coordination polymers and metal-organic frameworks (MOFs). bohrium.comresearchgate.net
Synthesis and Characterization of Metal Complexes (e.g., with transition metals)
Metal complexes of this compound and its derivatives have been synthesized with a variety of transition metals, including but not limited to cadmium(II), nickel(II), zinc(II), copper(II), and cobalt(II). researchgate.netbohrium.comacs.org The synthesis typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under solvothermal or hydrothermal conditions. researchgate.netnih.gov The resulting complexes can be characterized by a range of analytical techniques, including single-crystal X-ray diffraction, which provides detailed structural information. bohrium.comresearchgate.net Spectroscopic methods such as infrared (IR) and UV-Vis spectroscopy are used to probe the coordination environment of the metal ion, while elemental analysis confirms the stoichiometry of the complexes. bohrium.comnetjournals.org
Structural Diversity of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of this compound and its derivatives to bridge metal centers has led to the construction of a wide array of coordination polymers and MOFs. These extended structures can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. researchgate.netacs.org The dimensionality and topology of the resulting architecture are influenced by the coordination mode of the ligand, the coordination geometry of the metal ion, and the presence of co-ligands or counter-ions. researchgate.netresearchgate.net For instance, the use of V-shaped dicarboxylic acids as co-ligands with a related di(4-pyridyl)thiazolo[5,4-d]thiazole ligand has been shown to influence the dimensionality of the resulting cobalt(II) coordination polymers, leading to both 2D and 3D structures. researchgate.net The flexibility of the ligand's conformation also plays a crucial role in determining the final structure, contributing to the observed structural diversity. researchgate.net
A variety of metal-organic frameworks have been synthesized using ligands containing the pyridyl-thiazole moiety. For example, complexes with different transition metals have been prepared, resulting in structures ranging from mononuclear molecules to intricate 3D metal-organic frameworks. bohrium.com The choice of metal ion and auxiliary ligands can lead to isostructural frameworks or entirely different crystalline architectures. acs.org
Theoretical Studies of Metal-Ligand Interactions and Stability Constants
Theoretical studies, particularly those employing density functional theory (DFT), have provided valuable insights into the nature of metal-ligand interactions in complexes of this compound and related ligands. nih.govimpactfactor.org These computational methods allow for the optimization of molecular geometries and the calculation of various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO can provide an indication of the molecule's reactivity and the strength of the metal-ligand bond. researchgate.net
DFT calculations can also be used to rationalize the observed structures and predict the stability of different coordination modes. unicam.it For instance, theoretical studies can help to understand why certain ligands lead to the formation of polymeric structures while others form discrete mononuclear complexes. unicam.it Furthermore, quantum chemical calculations can be employed to investigate the thermodynamic parameters of complex formation, such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS*), which indicate the spontaneity and favorability of the metal-ligand interaction. echemcom.comnih.gov
Catalytic Applications of Metal Complexes Derived from this compound
The metal complexes derived from this compound and its analogues have shown promise as catalysts in various organic transformations. researchgate.net The catalytic activity is often attributed to the ability of the metal center to coordinate with reactants and facilitate their conversion to products. The ligand plays a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing its catalytic performance. acs.org
Homogeneous Catalysis
In the realm of homogeneous catalysis, where the catalyst is in the same phase as the reactants, metal complexes of pyridyl-thiazole derivatives have been explored for their potential in various reactions. researchgate.net While specific examples directly involving this compound are not extensively documented in the provided search results, the broader class of transition metal complexes with nitrogen- and sulfur-containing heterocyclic ligands are known to be active catalysts for a range of transformations. chinesechemsoc.org For instance, palladium complexes with related ligands have been used in C-H activation reactions. chinesechemsoc.org The donor flexibility of such ligands can be advantageous in catalytic cycles that involve changes in the oxidation state of the metal center. acs.org The development of new thiazole-containing complexes as catalysts for the synthesis of bioactive heterocyclic compounds, such as pyrazole-4-carbonitrile derivatives, highlights the potential of this class of compounds in catalysis. acs.org
Heterogeneous Catalysis
The functional architecture of this compound, featuring a basic pyridyl nitrogen, a coordinating thiazole ring, and a reactive methyl group, presents significant potential for its application in heterogeneous catalysis. In heterogeneous systems, the catalyst exists in a different phase from the reactants, which is typically achieved by immobilizing a catalytically active species onto a solid support. This approach offers considerable advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling and reuse, and suitability for continuous flow processes. nih.govresearchgate.net
The pyridyl and thiazole nitrogen atoms of this compound are effective coordination sites for a variety of transition metals, forming stable complexes. acs.orgresearchgate.net These complexes, when anchored to solid supports such as silica (B1680970), alumina, polymers, or metal-organic frameworks (MOFs), can function as robust and recyclable heterogeneous catalysts. rsc.orgnih.govmdpi.com The catalytic activity is influenced by the choice of metal center, the nature of the solid support, and the specific architecture of the immobilized complex.
Ammoxidation of the Methyl Group
A significant potential application for this compound in heterogeneous catalysis is the ammoxidation of its methyl group to a nitrile (cyano) group. This vapor-phase catalytic reaction, which uses ammonia (B1221849) and oxygen, is a crucial industrial process for converting alkyl-substituted aromatic and heteroaromatic compounds into valuable nitriles. nih.govnih.gov The resulting 4-(3-pyridyl)thiazole-2-carbonitrile would be a valuable synthetic intermediate.
The industrial ammoxidation of related compounds, such as 3-methylpyridine (B133936) (3-picoline) to 3-cyanopyridine (B1664610) (nicotinonitrile), is well-established and relies on heterogeneous catalysts, typically mixed metal oxides. nih.govgoogle.comekb.eg Vanadium and molybdenum oxides are particularly effective. nih.govgoogle.com For instance, passing 3-methylpyridine with ammonia and air over a vanadium oxide (V₂O₅) catalyst or a molybdenum-based catalyst supported on silica gel results in high yields of 3-cyanopyridine. nih.gov Similarly, the ammoxidation of 4-methylthiazole (B1212942) to 4-cyanothiazole (B73293) has also been reported. researchgate.net
Given these precedents, a similar catalytic system could be applied to this compound. The reaction would proceed over a heated, solid-state mixed-metal oxide catalyst in a flow reactor.
Table 1: Examples of Heterogeneous Ammoxidation of Related Methyl-Heterocycles
| Substrate | Catalyst System | Temperature (°C) | Conversion (%) | Yield (%) | Reference |
| 3-Methylpyridine | V₂O₅ | 280–500 | 89.3 | 83.5 | nih.gov |
| 3-Methylpyridine | MoO₃-V₂O₅ | Not specified | 96 | 82 | nih.gov |
| 3-Methylpyridine | Mo catalyst on silica gel | 380 | 99 | 95 | nih.gov |
| 3-Methylpyridine | V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC | Not specified | Not specified | 85 | nih.gov |
| 2-Methylpyrazine | CrVPO/γ-Al₂O₃ | 480 | 71.5 | 66.9 (Selectivity: 93.7%) | nih.gov |
| 4-Methylthiazole | Not specified | Not specified | Not specified | Not specified | researchgate.net |
Immobilized Metal Complexes for Coupling Reactions
Metal complexes of pyridyl-thiazole ligands can be immobilized on solid supports to create efficient and recyclable heterogeneous catalysts for a variety of organic transformations, particularly cross-coupling reactions. The immobilization prevents the leaching of the metal into the product and allows for the catalyst to be recovered and reused over multiple cycles without significant loss of activity. researchgate.netmdpi.com
For example, copper(II) complexes have been immobilized on functionalized nano-silica and used to catalyze azide-alkyne cycloaddition (click) reactions. mdpi.com In a similar manner, a palladium(II) complex of a thiazole derivative has been used as a heterogeneous catalyst for the synthesis of pyrazole-4-carbonitrile derivatives. The catalyst demonstrated excellent reusability over four consecutive cycles. This principle can be extended to metal complexes of this compound for reactions such as Suzuki, Heck, or Sonogashira couplings. The catalyst would typically be prepared by reacting the ligand with a metal salt (e.g., Pd(OAc)₂, CuCl₂) and then anchoring the resulting complex onto a solid support like functionalized silica or magnetite nanoparticles. researchgate.net The magnetic nanoparticles offer the advantage of very simple recovery from the reaction mixture using an external magnet. researchgate.net
Table 2: Reusability of a Heterogeneous Thiazole-Complex Catalyst
| Catalytic Cycle | Product Yield (%) |
| 1 | 97 |
| 2 | 97 |
| 3 | 96 |
| 4 | 95 |
Data derived from a study on a reusable Pd(II) complex of a thiazole derivative in the synthesis of pyrazole-4-carbonitrile derivatives.
Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound, especially if functionalized with a carboxylic acid group, makes it an excellent candidate for a linker in the construction of Metal-Organic Frameworks (MOFs). acs.orgresearchgate.netrsc.org MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. Their high surface area, tunable pore sizes, and coordinatively unsaturated metal sites make them highly effective heterogeneous catalysts. nih.govfrontiersin.org
Pyridyl and thiazole-containing ligands have been successfully used to build MOFs that exhibit catalytic activity. acs.orgrsc.org For instance, a Cu(II) MOF constructed with a 4-(5-methyl-3-pyridine)-1,2,4-triazole ligand has been shown to act as a Lewis acid catalyst for the conversion of CO₂ into cyclic carbonates. nih.govfrontiersin.org MOFs containing thiazolo[5,4-d]thiazole-based linkers have also been investigated for their catalytic potential in Knoevenagel condensation reactions, benefiting from the exposed nitrogen sites within the framework. rsc.org A MOF constructed using this compound as a linker could similarly expose both the metal centers and the uncoordinated pyridyl nitrogen atoms as active sites for catalysis.
Advanced Applications and Future Research Directions in Chemical Sciences
Role in Supramolecular Chemistry and Self-Assembly Processes
The unique electronic and structural characteristics of the pyridine (B92270) and thiazole (B1198619) rings within 2-Methyl-4-(3-pyridyl)thiazole make it an excellent candidate for constructing ordered supramolecular assemblies. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the aromatic systems provide platforms for π-π stacking, driving the spontaneous organization of molecules into larger, functional architectures.
π-π Stacking Interactions in Crystalline Structures
Aromatic π-π stacking is another crucial non-covalent interaction that governs the crystal engineering of heterocyclic compounds. Both the pyridine and thiazole rings are π-electron systems capable of engaging in stacking interactions. These interactions, though weaker than hydrogen bonds, are vital for the stabilization of supramolecular structures. iucr.org The planar nature of these rings in molecules like this compound facilitates face-to-face or offset stacking arrangements in the solid state. Studies on related compounds, such as derivatives of benzothiazole (B30560) and triazole, have shown that π-π stacking can lead to the formation of layered structures or paired arrangements of rings across an inversion center, with interplanar distances typically in the range of 3.1 to 3.5 Å. iucr.org The interplay between hydrogen bonding and π-π stacking in derivatives of this compound is a key area for future crystallographic research to fully elucidate its self-assembly behavior.
Development of Chemosensors and Probes
The thiazole-pyridine scaffold is an attractive platform for the design of chemosensors, particularly for the detection of metal ions. The nitrogen and sulfur atoms of the thiazole ring, along with the pyridine nitrogen, provide excellent coordination sites for metal ions. researchgate.net
The chemical mechanism of sensing typically involves the binding of a target analyte (e.g., a metal cation) to the heterocyclic ligand. This binding event alters the electronic properties of the molecule, leading to a detectable change in its optical properties, such as a shift in absorption wavelength (colorimetric sensing) or an enhancement or quenching of its fluorescence (fluorometric sensing). nih.govnih.gov For instance, a probe based on this scaffold could operate via a photoinduced electron transfer (PET) mechanism. In the "off" state, a lone pair of electrons on a nitrogen atom might quench fluorescence. Upon binding a metal ion, this lone pair becomes engaged in coordination, inhibiting the PET process and "turning on" the fluorescence. Alternatively, coordination can lead to fluorescence quenching through mechanisms involving heavy atom effects or energy/charge transfer to the metal center. researchgate.net While no specific chemosensor based on this compound has been detailed, the fundamental properties of the scaffold make it a prime candidate for developing selective and sensitive probes for environmentally and biologically important ions.
Photophysical Properties and Energy Transfer Mechanisms
The photophysical properties of heterocyclic compounds are of great interest for applications in organic electronics and imaging. Thiazole and pyridine-containing molecules often exhibit fluorescence and their properties can be tuned by chemical modification. rsc.org Theoretical and mechanistic studies on related thiazolo[5,4-d]thiazole (B1587360) systems reveal that their electronic transitions are typically π-π* in nature. rsc.org
Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in understanding the photophysical behavior. These calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding absorption and emission properties. For thiazole-pyridine systems, the emission often involves the core π-conjugated system. Energy transfer mechanisms, such as Förster Resonance Energy Transfer (FRET), could be engineered in more complex systems where this compound acts as a donor or acceptor chromophore. The protonation of the pyridine nitrogen can also significantly modulate the photophysical properties, offering a pathway for pH-dependent fluorescence.
Potential as Building Blocks in Complex Chemical Synthesis
The this compound structure is a valuable heterocyclic building block for the synthesis of more complex molecules, particularly those with targeted biological activities. chemscene.com The presence of two distinct aromatic rings with multiple, differentially reactive sites allows for selective functionalization.
Standard synthetic transformations can be applied to this scaffold. For example, the methyl group on the thiazole ring can potentially be functionalized. The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. A key synthetic utility lies in using the entire molecule as a ligand in transition-metal-catalyzed cross-coupling reactions to build larger conjugated systems. For instance, if halogenated, the molecule could participate in Suzuki, Stille, or Heck couplings. One synthetic route to a related compound, 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide, starts with 3-cyanopyridine (B1664610), which is converted to a thioamide and then cyclized to form the thiazole ring. nih.gov This illustrates how precursors to the this compound core are integrated into multi-step syntheses to create functionalized derivatives. nih.gov
Research into Novel Thiazole-Pyridine Hybrids for Advanced Chemical Technologies
The molecular hybridization of thiazole and pyridine rings has proven to be a fruitful strategy in medicinal chemistry and materials science. nih.gov Recent research has focused on synthesizing novel hybrid molecules with enhanced biological activities. These hybrids have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govacs.org
The rationale behind this approach is that combining two biologically active pharmacophores can lead to compounds with improved potency, better selectivity, or novel mechanisms of action. For example, various pyridine-thiazole hybrids have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines, with some derivatives showing promising activity. nih.gov The future of this research area lies in the rational design of new hybrids with tailored properties for specific applications, moving beyond medicine into areas like organic electronics, where the tunable photophysical properties of these scaffolds can be exploited.
Q & A
Q. What are effective synthetic routes for 2-Methyl-4-(3-pyridyl)thiazole, and how can purity and structural integrity be confirmed?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions using precursors like acetylated pyridyl derivatives and thioamides. Key steps include optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., CuI for click chemistry). Post-synthesis, purity is validated via melting point analysis, elemental analysis (C, H, N, S), and spectroscopic techniques:
Q. What in vitro assays are recommended to evaluate the anti-proliferative activity of this compound?
- Methodological Answer : Use cytotoxicity assays like MTT or SRB on human carcinoma cell lines (e.g., HEPG2, MCF7, HCT116). Key parameters:
- Dose-response curves : Calculate IC₅₀ values (e.g., 23.8 µg/mL in HEPG2 vs. >50 µg/mL in MCF7 ).
- Controls : Include cisplatin or doxorubicin as positive controls.
- Replicates : Triplicate wells per concentration to ensure reproducibility.
Q. How can solubility and stability be optimized for in vitro studies?
- Methodological Answer :
- Salt formation : Synthesize hydrochloride or acetate salts to enhance aqueous solubility .
- Co-solvents : Use DMSO (≤0.1% final concentration) to prevent cellular toxicity.
- Storage : –20°C under inert atmosphere (N₂/Ar) to prevent oxidative degradation .
Advanced Research Questions
Q. How does molecular docking elucidate the mechanism of this compound against targets like CYP2A6 and SOD?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Ligand preparation : Optimize 3D structure with MMFF94 force field.
- Target selection : Retrieve CYP2A6 (PDB: 3T3Q) or SOD (PDB: 1N0J) from RCSB PDB.
- Analysis : Binding affinity (ΔG ≤ –8 kcal/mol) and interaction maps (e.g., hydrogen bonds with His240 in CYP2A6) .
Q. What metabolomics approaches are suitable to track 3-pyridyl metabolites in biological systems?
- Methodological Answer :
- Sample prep : Quench metabolism with liquid N₂, extract via methanol:water (80:20), and add ISTDs (e.g., cotinine-d₃, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol).
- LC-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with ESI+ mode.
- Data processing : TraceFinder 3.0 for peak integration and ISTD-normalized quantification .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., –NO₂ at the 4-phenyl position) to enhance electrophilicity.
- Bioisosteres : Replace thiazole with triazole to improve metabolic stability.
- Pharmacokinetic profiling : Measure logP (target 2–3) via shake-flask method and plasma protein binding (equilibrium dialysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
